2-cyclopropanecarbonyl-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-cyclopropanecarbonyl-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class to which this compound belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
For instance, some THIQs are known to inhibit monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters . By inhibiting MAO, these compounds can increase the levels of neurotransmitters in the brain, which can have various effects on neurological function and behavior .
Biochemical Pathways
Given the known activities of other thiqs, it is likely that this compound affects pathways related to neurotransmitter metabolism, particularly those involving monoamines such as dopamine and serotonin .
Pharmacokinetics
It is known that the pharmacokinetics of a drug can greatly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given the known activities of other thiqs, it is likely that this compound has effects on neurotransmitter levels and neuronal activity .
Preparation Methods
The synthesis of 2-cyclopropanecarbonyl-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline can be achieved through a combination of synthetic methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is used to form the diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via the Pomeranz–Fritsch–Bobbitt cyclization. This method is known for its efficiency and convenience in producing chiral tetrahydroisoquinoline derivatives.
Chemical Reactions Analysis
2-cyclopropanecarbonyl-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Suzuki–Miyaura coupling can be employed to form carbon-carbon bonds, utilizing boron reagents and palladium catalysts.
Scientific Research Applications
2-cyclopropanecarbonyl-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing novel biologically active compounds with potential therapeutic effects.
Biological Studies: The compound’s diverse biological activities make it a valuable tool for studying various biological processes and pathways.
Pharmaceutical Development: It is used in the development of drugs targeting diseases such as cancer, viral infections, and neurodegenerative disorders.
Comparison with Similar Compounds
Similar compounds to 2-cyclopropanecarbonyl-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline include other tetrahydroisoquinoline derivatives such as:
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Known for its use in treating Parkinson’s disease.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Used in various medicinal chemistry applications.
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: Employed in the synthesis of natural products and pharmaceuticals.
Properties
IUPAC Name |
cyclopropyl-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c1-16(2)17-7-9-20(10-8-17)30-15-22-21-14-24(29-4)23(28-3)13-19(21)11-12-26(22)25(27)18-5-6-18/h7-10,13-14,16,18,22H,5-6,11-12,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHRMLJGWQCIBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4CC4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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